Cas no 140675-43-0 (2-Fluoro-6-hydroxybenzonitrile)
2-Fluoro-6-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-hydroxybenzonitrile
- 2-Cyano-3-fluorophenol
- 6-FLUOROSALICYLONITRILE
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- MDL: MFCD03428592
- Inchi: 1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
- InChI Key: YEBHNFDMNFHZFF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C#N)O
- BRN: 8403914
Computed Properties
- Exact Mass: 137.02800
- Monoisotopic Mass: 137.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.9
- Topological Polar Surface Area: 44A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.34
- Melting Point: 155.0 to 159.0 deg-C
- Boiling Point: 257.5°Cat760mmHg
- Flash Point: 109.5°C
- Refractive Index: 1.56
- PSA: 44.02000
- LogP: 1.40298
- Solubility: Not determined
2-Fluoro-6-hydroxybenzonitrile Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H331,H302,H312,H315,H319,H335
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Warning Statement:
P261,P305
P351
P338-P302
P352,P321,P405,P501A - Hazardous Material transportation number:3276
- Hazard Category Code: 20/22-36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R20/22; R36/37/38
2-Fluoro-6-hydroxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-6-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013036-1g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 013036-5g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 013036-10g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 10g |
£59.00 | 2022-03-01 | |
| Fluorochem | 013036-25g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 25g |
£118.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122743-1g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 99% | 1g |
¥36.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122743-25g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 99% | 25g |
¥421.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122743-5g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 99% | 5g |
¥89.90 | 2023-09-02 | |
| Chemenu | CM117024-25g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 95+% | 25g |
$122 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016478-1g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 1g |
¥30 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016478-5g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 5g |
¥53 | 2024-05-25 |
2-Fluoro-6-hydroxybenzonitrile Suppliers
2-Fluoro-6-hydroxybenzonitrile Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0): An Overview of Its Properties and Applications in Medicinal Chemistry
2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a cyano group on a benzene ring, which collectively contribute to its diverse chemical properties and reactivity.
The fluorine atom in 2-Fluoro-6-hydroxybenzonitrile plays a crucial role in modulating its electronic properties and enhancing its metabolic stability. Fluorine substitution is a common strategy in drug design to improve the pharmacokinetic properties of lead compounds, such as increasing their lipophilicity and reducing their susceptibility to metabolic degradation. This makes 2-Fluoro-6-hydroxybenzonitrile an attractive scaffold for the development of novel therapeutic agents.
The hydroxyl group in 2-Fluoro-6-hydroxybenzonitrile imparts polarity and hydrogen bonding capabilities, which are essential for interactions with biological targets. This functional group can participate in hydrogen bonding with proteins, nucleic acids, and other biomolecules, thereby influencing the compound's binding affinity and selectivity. Additionally, the hydroxyl group can be readily modified through various chemical reactions, such as esterification or etherification, to generate a wide range of derivatives with diverse biological activities.
The cyano group in 2-Fluoro-6-hydroxybenzonitrile is another key feature that contributes to its chemical versatility. The cyano group is known for its strong electron-withdrawing properties and can serve as a versatile functional handle for further chemical modifications. For instance, it can be reduced to form an amine or converted into a carboxylic acid through hydrolysis. These transformations can significantly alter the compound's physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of complex molecules.
Recent research has highlighted the potential of 2-Fluoro-6-hydroxybenzonitrile as a lead compound for the development of new drugs targeting various diseases. One notable area of interest is its application in cancer therapy. Studies have shown that derivatives of 2-Fluoro-6-hydroxybenzonitrile exhibit potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its anticancer properties, 2-Fluoro-6-hydroxybenzonitrile has also been explored for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Research has demonstrated that certain derivatives of 2-Fluoro-6-hydroxybenzonitrile can effectively inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue injury.
The synthetic accessibility of 2-Fluoro-6-hydroxybenzonitrile further enhances its appeal as a starting material for drug discovery programs. Various synthetic routes have been developed to prepare this compound efficiently on both small and large scales. One common approach involves the reaction of 2-fluorobenzonitrile with an appropriate electrophilic reagent to introduce the hydroxyl group at the 6-position. These synthetic methods are robust and scalable, making it feasible to produce large quantities of 2-Fluoro-6-hydroxybenzonitrile for preclinical and clinical studies.
In conclusion, 2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0) is a promising compound with a rich array of chemical properties and biological activities. Its unique structure makes it an ideal candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in medicinal chemistry.
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